4-methyl-1-propyl-1H-pyrazol-3-amine
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Overview
Description
4-Methyl-1-propyl-1H-pyrazol-3-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in medicinal chemistry, organic synthesis, and material science. The presence of an amino group at the 3-position of the pyrazole ring makes this compound particularly interesting for various chemical reactions and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1-propyl-1H-pyrazol-3-amine typically involves the reaction of hydrazines with 1,3-diketones or β-keto esters. One common method is the cyclization of 1,3-diketones with hydrazine derivatives under acidic or basic conditions . Another approach involves the use of terminal alkynes, aromatic aldehydes, and molecular iodine in the presence of hydrazines .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of palladium-catalyzed coupling reactions and other metal-catalyzed processes are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-propyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert it into different reduced forms of pyrazoles.
Substitution: The amino group allows for nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, pyrazole oxides, and reduced pyrazole derivatives .
Scientific Research Applications
4-Methyl-1-propyl-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-methyl-1-propyl-1H-pyrazol-3-amine involves its interaction with various molecular targets, including enzymes and receptors. The amino group at the 3-position allows it to form hydrogen bonds and other interactions with biological molecules, influencing their activity. This makes it a valuable compound in the study of enzyme inhibition and receptor modulation .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-methylpyrazole: Similar in structure but with a methyl group instead of a propyl group.
3-Amino-1H-pyrazole: Lacks the methyl and propyl substituents, making it less hydrophobic.
5-Amino-1H-pyrazole: Similar amino group placement but different substitution pattern.
Uniqueness
4-Methyl-1-propyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which provides distinct chemical and biological properties. The presence of both methyl and propyl groups enhances its hydrophobicity and potential interactions with hydrophobic pockets in biological targets .
Properties
IUPAC Name |
4-methyl-1-propylpyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-3-4-10-5-6(2)7(8)9-10/h5H,3-4H2,1-2H3,(H2,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUBTUIOSVXIUCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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